molecular formula C11H9F3N4O B2966761 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide CAS No. 2413885-83-1

1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

Cat. No.: B2966761
CAS No.: 2413885-83-1
M. Wt: 270.215
InChI Key: SXTGXZNRFZBWEZ-UHFFFAOYSA-N
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Description

1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is a chemical compound characterized by its trifluoromethyl group and triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl group. This can be achieved through the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide. The resulting trifluoromethylphenyl group is then reacted with appropriate reagents to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

Comparison with Similar Compounds

1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is unique due to its trifluoromethyl group and triazole ring structure. Similar compounds include:

  • 1-(4-(Trifluoromethyl)phenyl)piperazine: A serotonergic releasing agent.

  • Benzene, 1-fluoro-4-(trifluoromethyl)-: A fluorinated benzene derivative.

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)8-3-1-7(2-4-8)5-18-6-9(10(15)19)16-17-18/h1-4,6H,5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGXZNRFZBWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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